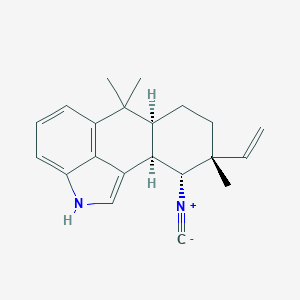
Hapalindole J
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hapalindole J, also known as this compound, is a useful research compound. Its molecular formula is C21H24N2 and its molecular weight is 304.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Indole Alkaloids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Biological Activities
1.1 Antimicrobial Properties
Hapalindole J exhibits potent antibacterial activity against a range of pathogens. Research indicates that it is effective against both Gram-positive and Gram-negative bacteria. For instance, it has demonstrated minimal inhibitory concentration (MIC) values ranging from 0.06 to 64 μg/mL against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae . Moreover, this compound and its derivatives have shown effectiveness against multi-drug resistant (MDR) bacteria, making them promising candidates for developing new antibiotics .
1.2 Insecticidal Activity
Insecticidal properties have also been attributed to this compound. Studies have shown that at concentrations as low as 26 μM, it can kill 100% of Chironomus riparius larvae within 48 hours . This insecticidal activity suggests its potential use in agricultural pest management.
1.3 Antitumoral Effects
The antitumoral potential of this compound is particularly noteworthy. It has been reported to inhibit T-cell proliferation with an IC50 value of 1.56 μM, indicating its potential as a therapeutic agent for autoimmune disorders . Additionally, this compound has been identified as a sodium channel modulator, which may provide avenues for developing neuroactive agents .
Synthetic Biology Applications
Recent advances in synthetic biology have enabled the engineered production of Hapalindole-type compounds, including this compound, in microorganisms such as Synechococcus elongatus. By reconstructing biosynthetic gene clusters from Fischerella ambigua, researchers have achieved controllable production of hapalindoles at titers ranging from 0.75 to 3 mg/L . This approach not only facilitates the study of hapalindole derivatives but also enhances the scalability of their production for research and therapeutic applications.
Case Studies
3.1 Total Synthesis Research
The total synthesis of this compound has been accomplished through an organomediated Diels-Alder reaction, yielding the compound in an overall yield of 11% over 11 synthetic steps . This synthesis pathway is crucial for obtaining pure samples needed for further biological testing and understanding the structure-activity relationship of the compound.
3.2 Antibacterial Activity Case Study
A study focusing on the antibacterial effects of this compound demonstrated its efficacy against various MDR strains. For example, it showed an IC50 value of 0.25 μg/mL against S. aureus, highlighting its potential as a lead compound for antibiotic development .
Data Summary Table
属性
CAS 编号 |
106928-26-1 |
|---|---|
分子式 |
C21H24N2 |
分子量 |
304.4 g/mol |
IUPAC 名称 |
(2R,3R,4R,7S)-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraene |
InChI |
InChI=1S/C21H24N2/c1-6-21(4)11-10-15-18(19(21)22-5)13-12-23-16-9-7-8-14(17(13)16)20(15,2)3/h6-9,12,15,18-19,23H,1,10-11H2,2-4H3/t15-,18-,19+,21-/m0/s1 |
InChI 键 |
SLUFHMQYBPOTFZ-RMYQPGKMSA-N |
SMILES |
CC1(C2CCC(C(C2C3=CNC4=CC=CC1=C43)[N+]#[C-])(C)C=C)C |
手性 SMILES |
C[C@@]1(CC[C@H]2[C@@H]([C@H]1[N+]#[C-])C3=CNC4=CC=CC(=C43)C2(C)C)C=C |
规范 SMILES |
CC1(C2CCC(C(C2C3=CNC4=CC=CC1=C43)[N+]#[C-])(C)C=C)C |
同义词 |
hapalindole J |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















